molecular formula C24H23N3O3S B3020235 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide CAS No. 923202-37-3

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B3020235
CAS No.: 923202-37-3
M. Wt: 433.53
InChI Key: WRTUBDXGAMSUNK-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a benzothiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms, and is further substituted with dimethyl, dimethoxy, and pyridinylmethyl groups, enhancing its chemical and biological properties.

Preparation Methods

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiazole core, followed by the introduction of various substituents. Common synthetic methods include:

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a benzo[d]thiazole moiety, methoxy groups, and a pyridine-derived side chain. Its molecular formula is C24H23N3O3SC_{24}H_{23}N_{3}O_{3}S with a molecular weight of approximately 433.5 g/mol .

Structural Features

FeatureDescription
Molecular FormulaC24H23N3O3SC_{24}H_{23}N_{3}O_{3}S
Molecular Weight433.5 g/mol
Key Functional GroupsBenzo[d]thiazole, methoxy groups, pyridine

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity against various human cancer cell lines. The compound's efficacy has been evaluated using the MTT assay, which measures cell viability and proliferation.

Case Studies and Findings

  • Cell Line Studies :
    • In vitro studies demonstrated that this compound effectively inhibits the proliferation of cancer cells such as HepG2 (liver cancer), A549 (lung cancer), and SKRB-3 (breast cancer). For instance, it showed an IC50 value of 48 nM against HepG2 cells, indicating strong potency .
  • Mechanisms of Action :
    • The compound appears to induce apoptosis in cancer cells through various pathways. Flow cytometry analysis revealed that treatment with the compound resulted in increased apoptotic cell populations in HepG2 cells .
  • Comparative Efficacy :
    • Compared to similar compounds, this compound exhibited superior anticancer effects. For example, other benzothiazole derivatives with similar structures showed less potency in inhibiting tumor growth .

Interaction Studies

Understanding how this compound interacts at the molecular level is crucial for elucidating its biological activity:

  • Binding Affinity : Preliminary data suggest that this compound may bind to specific cellular targets involved in cancer progression and survival.
  • Cellular Pathways : The compound potentially modulates signaling pathways related to cell cycle regulation and apoptosis induction.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesContains thiazole; varied substitutionsSignificant anticancer activity against specific cell lines
3-(4H-1,2,4-triazol-4-yl)benzamideTriazole instead of thiazole; similar amide structureAntifungal properties; lower anticancer efficacy
N-(2-morpholinoethyl)butyramide hydrochlorideMorpholino group; simpler structureLimited anticancer activity; primarily studied for metabolic effects

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-8-9-16(2)22-20(15)26-24(31-22)27(14-17-10-12-25-13-11-17)23(28)18-6-5-7-19(29-3)21(18)30-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTUBDXGAMSUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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